Cas no 141580-71-4 (2-(pyridin-2-yloxy)benzaldehyde)
2-(pyridin-2-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,2-(2-pyridinyloxy)-
- 2-(Pyrid-2-yloxy)benzaldehyde
- 2-pyridin-2-yloxybenzaldehyde
- 2-(2-pyridyloxy)benzaldehyde
- 2-(pyridin-2-yloxy)benzaldehyde
- Benzaldehyde,2-(2-pyridinyloxy)
- QCKZHTQRJYCZTD-UHFFFAOYSA-N
- Benzaldehyde, 2-(2-pyridinyloxy)-
- AKOS006283008
- BS-15058
- F2167-7143
- 2-[(Pyridin-2-yl)oxy]benzaldehyde
- D82392
- FT-0766436
- DTXSID20597785
- 141580-71-4
- SCHEMBL5323868
- MFCD09025852
- CS-0074744
- DB-063383
-
- MDL: MFCD09025852
- Inchi: 1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H
- InChI Key: QCKZHTQRJYCZTD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CN=1)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 199.06300
- Monoisotopic Mass: 199.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.207
- Boiling Point: 324.9°Cat760mmHg
- Flash Point: 150.3°C
- Refractive Index: 1.614
- PSA: 39.19000
- LogP: 2.68640
2-(pyridin-2-yloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WA089-1g |
2-(pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95+% | 1g |
733.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WA089-250mg |
2-(pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95+% | 250mg |
843CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WA089-100mg |
2-(pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95+% | 100mg |
382CNY | 2021-05-07 | |
| Chemenu | CM336604-1g |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95%+ | 1g |
$132 | 2022-06-13 | |
| Chemenu | CM336604-5g |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95%+ | 5g |
$362 | 2022-06-13 | |
| Apollo Scientific | OR346637-1g |
2-(Pyrid-2-yloxy)benzaldehyde |
141580-71-4 | 95% | 1g |
£429.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P51950-1g |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95% | 1g |
¥309.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P51950-250mg |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95% | 250mg |
¥82.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P51950-100mg |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 100mg |
¥156.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P51950-5g |
2-(Pyridin-2-yloxy)benzaldehyde |
141580-71-4 | 95% | 5g |
¥1330.0 | 2024-07-19 |
2-(pyridin-2-yloxy)benzaldehyde Suppliers
2-(pyridin-2-yloxy)benzaldehyde Related Literature
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Qian Dou,Chao-Jun Li,Huiying Zeng Chem. Sci. 2020 11 5740
Additional information on 2-(pyridin-2-yloxy)benzaldehyde
Research Update on 2-(pyridin-2-yloxy)benzaldehyde (CAS: 141580-71-4) in Chemical Biology and Pharmaceutical Applications
2-(pyridin-2-yloxy)benzaldehyde (CAS: 141580-71-4) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This heterocyclic aldehyde serves as a versatile building block in medicinal chemistry due to its bifunctional reactivity, combining a pyridine moiety with a benzaldehyde group. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-(pyridin-2-yloxy)benzaldehyde as a central scaffold to develop potent and selective inhibitors showing promising activity against B-cell malignancies. The aldehyde functionality allowed for efficient derivatization through reductive amination reactions, while the pyridyloxy group contributed to improved pharmacokinetic properties.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the synthesis of new quinolone derivatives using 141580-71-4 as a starting material. These derivatives exhibited remarkable activity against drug-resistant Staphylococcus aureus strains, with MIC values in the low micromolar range. The researchers attributed this enhanced activity to the improved membrane permeability conferred by the 2-(pyridin-2-yloxy)benzaldehyde moiety.
Recent advances in synthetic methodology have also expanded the applications of this compound. A Nature Communications paper (2024) described a novel photocatalytic C-H functionalization approach that enables direct modification of the benzaldehyde ring, opening new possibilities for structure-activity relationship studies. This technique has been particularly valuable in creating diverse libraries of analogs for high-throughput screening.
From a mechanistic perspective, computational studies published in the Journal of Chemical Information and Modeling (2023) have provided insights into the conformational preferences of 2-(pyridin-2-yloxy)benzaldehyde and its binding interactions with biological targets. These studies revealed that the compound adopts a nearly planar conformation in protein binding pockets, with the pyridine nitrogen participating in key hydrogen bonding interactions.
Ongoing clinical research is exploring derivatives of 141580-71-4 as potential therapeutics for inflammatory diseases. Phase I trials of a lead compound (PMX-2032) derived from this scaffold have shown favorable safety profiles and preliminary efficacy in rheumatoid arthritis patients, according to recent conference proceedings from the American Chemical Society's 2024 meeting.
The compound's potential extends beyond small molecule therapeutics. A 2024 Advanced Materials publication demonstrated its use in creating functionalized surfaces for biosensor applications. The aldehyde group enables covalent immobilization of biomolecules, while the aromatic system facilitates electron transfer in electrochemical detection systems.
As research progresses, challenges remain in optimizing the metabolic stability of derivatives containing the 2-(pyridin-2-yloxy)benzaldehyde core. Recent ADME studies published in Drug Metabolism and Disposition (2024) have identified the pyridyloxy linkage as a potential site of glucuronidation, prompting medicinal chemistry efforts to develop more metabolically robust analogs.
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